molecular formula C21H28O3 B14177278 3-tert-Butyl-4'-methoxy-4,5-bis(methoxymethyl)-1,1'-biphenyl CAS No. 923277-45-6

3-tert-Butyl-4'-methoxy-4,5-bis(methoxymethyl)-1,1'-biphenyl

Cat. No.: B14177278
CAS No.: 923277-45-6
M. Wt: 328.4 g/mol
InChI Key: JTGKLARFVRVNOA-UHFFFAOYSA-N
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Description

3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:

    Friedel-Crafts Alkylation: Introduction of the tert-butyl group to a benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.

    Methoxymethylation: Introduction of methoxymethyl groups using formaldehyde and methanol under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy and methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, replacing existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution may introduce new functional groups like halogens or hydroxyl groups.

Scientific Research Applications

3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl may have various applications in scientific research, including:

    Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of biphenyl compounds on biological systems.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as a specialty chemical in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound with two benzene rings connected by a single bond.

    4-tert-Butylbiphenyl: A similar compound with a tert-butyl group but lacking the methoxy and methoxymethyl groups.

    4-Methoxybiphenyl: A compound with a methoxy group but lacking the tert-butyl and methoxymethyl groups.

Uniqueness

3-tert-Butyl-4’-methoxy-4,5-bis(methoxymethyl)-1,1’-biphenyl is unique due to the combination of its functional groups, which can influence its chemical reactivity, physical properties, and potential applications. The presence of tert-butyl, methoxy, and methoxymethyl groups can affect its solubility, stability, and interactions with other molecules.

Properties

CAS No.

923277-45-6

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-tert-butyl-2,3-bis(methoxymethyl)-5-(4-methoxyphenyl)benzene

InChI

InChI=1S/C21H28O3/c1-21(2,3)20-12-16(15-7-9-18(24-6)10-8-15)11-17(13-22-4)19(20)14-23-5/h7-12H,13-14H2,1-6H3

InChI Key

JTGKLARFVRVNOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1COC)COC)C2=CC=C(C=C2)OC

Origin of Product

United States

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